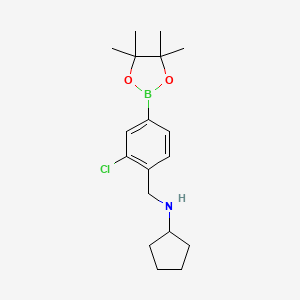

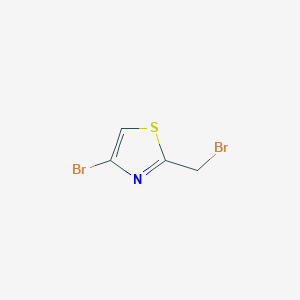

4-Bromo-2-(bromomethyl)thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-(bromomethyl)thiazole is a chemical compound that belongs to the thiazole family, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This compound is of interest due to its potential applications in drug discovery, as a building block for various organic syntheses, and in the development of materials for optoelectronic applications.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various synthetic protocols. For instance, a new synthon, 1,3-dibromo-1,1-difluoro-2-propanone, has been used for the chemoselective preparation of 4-bromodifluoromethyl thiazoles, which are useful in drug discovery programs . Another approach involves the synthesis of 4-bromomethyl-2-chlorooxazole, which, through palladium-catalyzed cross-coupling reactions, can yield a range of 2,4-disubstituted oxazoles . Additionally, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate has been synthesized via reaction with ethyl bromopyruvate, showcasing the versatility of thiazole derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using various spectroscopic techniques such as FTIR, NMR, and X-ray diffraction methods. Computational methods like density functional theory (DFT) have been employed to optimize the molecular geometry and to investigate the molecular electrostatic potential (MEP) and Mulliken population analysis, which confirm hydrogen bonding sites within the molecule . These studies provide a deeper understanding of the molecular behavior and potential reactivity of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives participate in a variety of chemical reactions. For example, the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles has been studied, demonstrating the versatility of thiazole compounds in nucleophilic substitution reactions . Furthermore, 4-bromomethyl-substituted thiazolium salts have been used as alkylating reagents for thiophenols and heterylthiols, leading to a library of 4-thiomethyl-functionalised 1,3-thiazoles with potential antioxidant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The crystal structure analysis provides insight into the nature and strength of intermolecular interactions, which are crucial for understanding the solid-state properties of these compounds . The electronic and nonlinear optical properties of thiazole derivatives have been explored through joint experimental and computational studies, indicating their potential as materials for optoelectronic applications .

科学的研究の応用

Synthesis and Chemical Reactions

- 4-(Bromomethyl)-5-(dibromomethyl)thiazole is used in the generation of thiazole o-quinodimethanes, which can be trapped with various dienophiles, leading to the formation of diverse compounds like 6-substituted-4,5-dihydrobenzothiazoles and anthra[2,3-b]thiazole-4,5-diones (Al Hariri et al., 1997).

- 2-(Bromomethyl)-1,3-thiaselenole's reaction with 1-methyl-1H-imidazol-2-thiol leads to the formation of novel heterocyclic systems with potential biological activities (Amosova et al., 2018).

- The molecule is integral in the synthesis of various thiazoles and thiazolo[5,4-b]indoles, demonstrating a variety of chemical pathways based on the reactants used (Lepeshkin et al., 2007).

- It plays a role in the domino synthesis of thiazolo-fused nitrogen heterocycles, indicating its versatility in forming complex chemical structures (Kumar & Ila, 2022).

Application in Medicinal Chemistry

- Thiazole derivatives, including those derived from 4-Bromo-2-(bromomethyl)thiazole, have been explored for their antibacterial properties. For example, certain thiazole derivatives show significant activity against bacteria like Staphylococcus aureus and Escherichia coli (Vijesh et al., 2010).

- Some thiazole-based compounds exhibit promising anti-cancer and antioxidant activities, indicating potential therapeutic applications in oncology (Hussein & Al-lami, 2022).

作用機序

Target of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that 4-Bromo-2-(bromomethyl)thiazole may interact with a variety of biological targets.

Mode of Action

Thiazole compounds, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Biochemical Pathways

Thiazole-containing molecules can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

将来の方向性

While there is a significant amount of research on “4-Bromo-2-(bromomethyl)thiazole”, future studies could focus on further elucidating its mechanism of action, particularly in the context of its antimicrobial and anticancer activities . Additionally, more research could be done to improve the synthesis process and to explore other potential applications of this compound.

特性

IUPAC Name |

4-bromo-2-(bromomethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c5-1-4-7-3(6)2-8-4/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYGAHNNOFHTHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CBr)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2500235.png)

![Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2500236.png)

![2-chloro-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2500237.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2500239.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2500240.png)

![N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea](/img/structure/B2500245.png)

![N-(2,5-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2500246.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2500248.png)

![(4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone](/img/structure/B2500251.png)

![N-(3,5-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500255.png)